molecular formula C13H25N3O B12918146 2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one CAS No. 56926-00-2

2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one

Cat. No.: B12918146
CAS No.: 56926-00-2
M. Wt: 239.36 g/mol
InChI Key: JAGPBNNSJVVVQK-UHFFFAOYSA-N
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Description

2-Butyl-7-ethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one is a heterocyclic compound that belongs to the class of pyrazinopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-7-ethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyrazine with 2-piperidylmethylamine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then subjected to purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-7-ethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazinopyrimidine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Butyl-7-ethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-7-ethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-7-ethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

56926-00-2

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-butyl-7-ethyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one

InChI

InChI=1S/C13H25N3O/c1-3-5-7-14-9-10-16-12(11-14)6-8-15(4-2)13(16)17/h12H,3-11H2,1-2H3

InChI Key

JAGPBNNSJVVVQK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN2C(C1)CCN(C2=O)CC

Origin of Product

United States

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